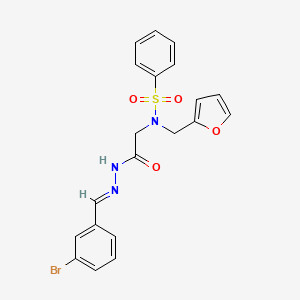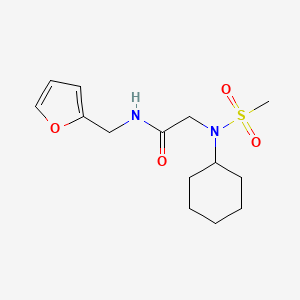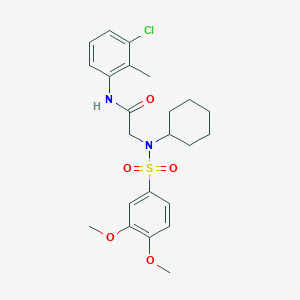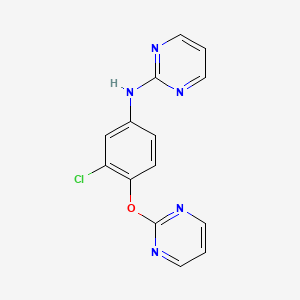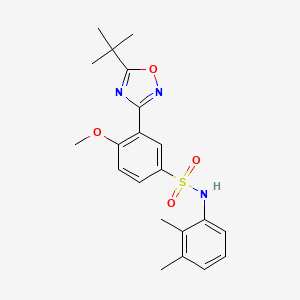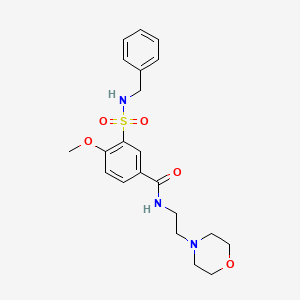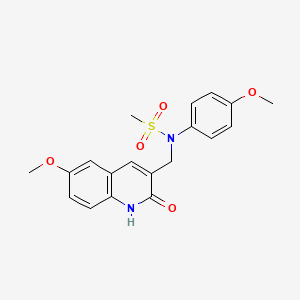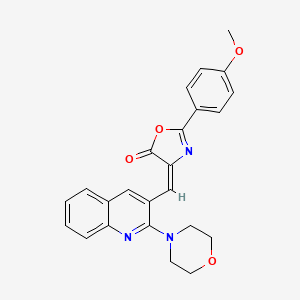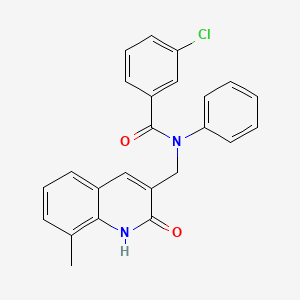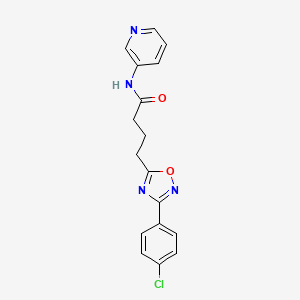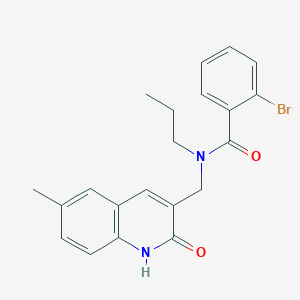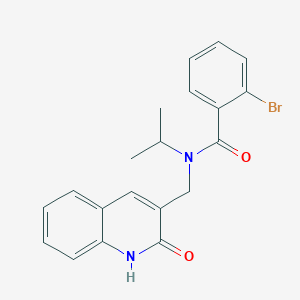
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative and has a molecular formula of C20H20BrN2O2.
Mécanisme D'action
The mechanism of action of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It also exhibits anti-inflammatory and anti-oxidant activities. In addition, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its potent anti-cancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide. One of the major areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Méthodes De Synthèse
The synthesis of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves the reaction of 2-hydroxy-3-(bromomethyl)quinoline with N-isopropylbenzamide in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from suitable solvents.
Applications De Recherche Scientifique
2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-cancer activity against various cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain.
Propriétés
IUPAC Name |
2-bromo-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-13(2)23(20(25)16-8-4-5-9-17(16)21)12-15-11-14-7-3-6-10-18(14)22-19(15)24/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAXRVORMRSGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


